Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide)
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Overview
Description
Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) is a complex organic compound that features a thiazole ring, which is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) typically involves the reaction of butanedioic acid derivatives with thiazole-containing intermediates. The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological or chemical properties .
Scientific Research Applications
Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Succinic Acid: A simpler dicarboxylic acid with similar structural features but lacking the thiazole ring.
Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents, leading to varied biological activities.
Uniqueness
Butanedioic acid, mono(2-(1,4-dioxo-4-((2-thiazolylamino)butyl)hydrazide) is unique due to its combination of the butanedioic acid backbone with a thiazole ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
124841-02-7 |
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Molecular Formula |
C12H14N4O7S |
Molecular Weight |
358.33 g/mol |
IUPAC Name |
2-[4-[[4-(hydrazinecarbonyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoyl]butanedioic acid |
InChI |
InChI=1S/C12H14N4O7S/c13-16-10(21)6-4-24-12(14-6)15-8(18)2-1-7(17)5(11(22)23)3-9(19)20/h4-5H,1-3,13H2,(H,16,21)(H,19,20)(H,22,23)(H,14,15,18) |
InChI Key |
YQMADPKYGULGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)NC(=O)CCC(=O)C(CC(=O)O)C(=O)O)C(=O)NN |
Origin of Product |
United States |
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